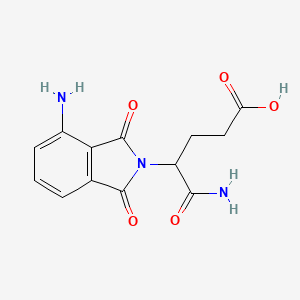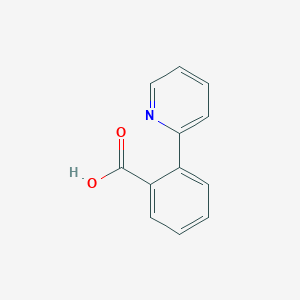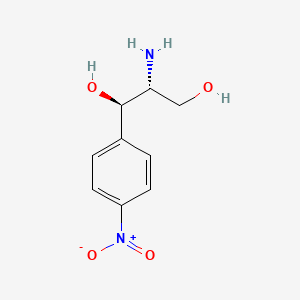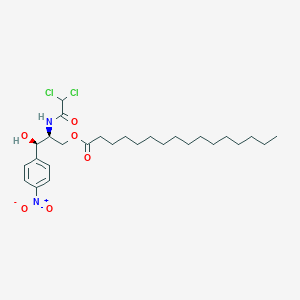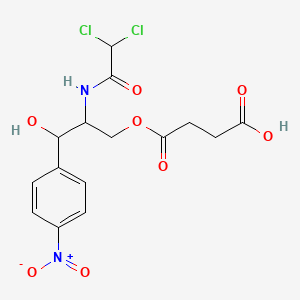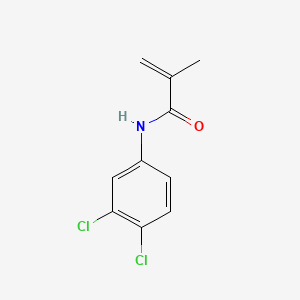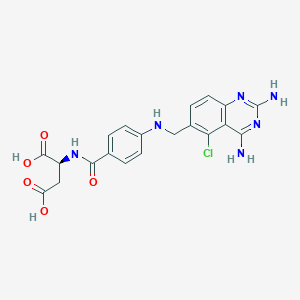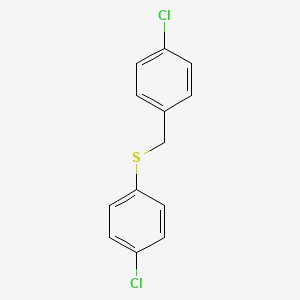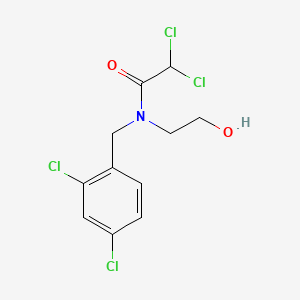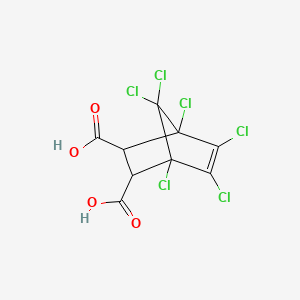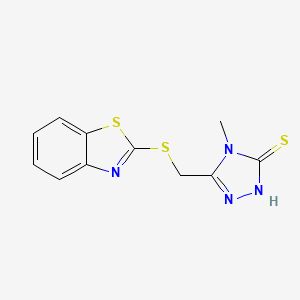
Ceefourin 1
描述
Ceefourin 1 is a potent and highly selective inhibitor of multidrug resistance protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter family. This compound has gained significant attention due to its ability to inhibit the transport of a broad range of MRP4 substrates, making it a valuable tool in combating chemoresistance in cancer treatment .
科学研究应用
Ceefourin 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MRP4 and its effects on drug transport and resistance.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored as a potential chemosensitizer in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like 6-mercaptopurine.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
安全和危害
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Ceefourin 1 exerts its effects by inhibiting the transport function of MRP4. This inhibition leads to the accumulation of MRP4 substrates within cells, thereby enhancing the efficacy of chemotherapeutic agents. The compound interacts with specific binding sites on MRP4, blocking the transport of substrates such as cyclic adenosine monophosphate (cAMP) and 6-mercaptopurine. This inhibition triggers apoptosis in cancer cells through the activation of intracellular signaling pathways, including the cAMP/Epac/Rap1 pathway .
Similar Compounds:
Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.
MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.
Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents
Uniqueness of this compound: this compound is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .
生化分析
Biochemical Properties
Ceefourin 1 plays a crucial role in biochemical reactions by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. MRP4 is responsible for the efflux of various substrates, including chemotherapeutic drugs, cyclic nucleotides, and other signaling molecules. This compound interacts with MRP4 by binding to its substrate-binding site, thereby blocking the transport of substrates such as 6-mercaptopurine, SN-38, cAMP, D-luciferin, and E217βG . This inhibition enhances the intracellular accumulation of these substrates, potentially increasing their therapeutic efficacy.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In leukemic Jurkat cells, this compound enhances the apoptotic activity of 6-mercaptopurine, a chemotherapeutic drug, by preventing its efflux through MRP4 . This results in increased intracellular concentrations of 6-mercaptopurine, leading to enhanced apoptosis. In contrast, normal lymphoblast cells (CRL-1991) exhibit lower sensitivity to the combined treatment of this compound and 6-mercaptopurine, indicating a selective effect on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the substrate-binding site of MRP4, thereby inhibiting the transport of MRP4 substrates. This inhibition prevents the efflux of chemotherapeutic drugs and other signaling molecules, leading to their accumulation within the cells . Additionally, this compound may influence gene expression and cell signaling pathways by modulating the intracellular levels of cyclic nucleotides and other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that the inhibitory effects of this compound on MRP4-mediated transport are sustained over extended periods, leading to prolonged intracellular accumulation of substrates . Long-term exposure to this compound may result in sustained inhibition of MRP4 activity and enhanced therapeutic efficacy of chemotherapeutic drugs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MRP4 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions with other proteins or transporters . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the efflux of chemotherapeutic drugs and signaling molecules. By inhibiting MRP4, this compound affects the metabolic flux of substrates such as 6-mercaptopurine, SN-38, cAMP, and D-luciferin . This inhibition leads to increased intracellular concentrations of these substrates, potentially enhancing their therapeutic efficacy and altering cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with MRP4. By binding to the substrate-binding site of MRP4, this compound inhibits the efflux of substrates, leading to their accumulation within the cells . This accumulation may affect the localization and activity of these substrates, potentially enhancing their therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with MRP4. By binding to MRP4, this compound inhibits the transport of substrates across the plasma membrane, leading to their accumulation within the cytoplasm . This accumulation may influence the activity and function of these substrates, potentially enhancing their therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions: Ceefourin 1 is synthesized through a series of chemical reactions involving benzothiazole and triazole derivativesThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in controlled laboratory environments to ensure high purity and yield .
化学反应分析
Types of Reactions: Ceefourin 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced triazole compounds .
属性
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)
